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Introduction
The isolation of high-quality RNA is a critical first step for a multitude of molecular biology

applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation

sequencing (NGS), and microarray analysis. Phenol-based methods, particularly those utilizing

a monophasic solution of phenol and guanidine isothiocyanate, remain a gold standard for

RNA isolation from mammalian cells. This method effectively lyses cells, denatures proteins,

and inactivates RNases, ensuring the recovery of intact total RNA.

This document provides a detailed protocol for the isolation of total RNA from cultured

mammalian cells using a phenol-based reagent (e.g., TRIzol®). It includes expected

quantitative outcomes for RNA yield and purity, a step-by-step experimental procedure, and a

visual representation of the workflow.

Principle of the Method
Phenol-chloroform extraction relies on the differential partitioning of macromolecules between

an aqueous and an organic phase.[1] The process begins with the homogenization of

mammalian cells in a monophasic solution containing phenol and guanidine isothiocyanate.

Guanidine isothiocyanate is a potent chaotropic agent that denatures proteins, including

RNases, thereby preserving RNA integrity.[2]
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Upon the addition of chloroform and subsequent centrifugation, the mixture separates into

three distinct phases: a lower red organic phase containing proteins and lipids, a milky

interphase containing DNA, and an upper colorless aqueous phase containing the total RNA.

The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol

to remove residual salts and impurities, and finally resuspended in an RNase-free solution. The

acidic nature of the phenol solution is crucial for retaining RNA in the aqueous phase while

partitioning DNA to the organic phase and interphase.

Quantitative Data Presentation
The yield and quality of isolated RNA can vary depending on the cell type, cell number, and the

specific protocol used. The following tables summarize representative quantitative data from

studies utilizing phenol-based RNA isolation methods from various mammalian cell lines.

Table 1: Expected RNA Yield from Mammalian Cells

Cell Line
Starting Cell
Number

Method
Average RNA
Yield (µg)

Reference

CHO-K1 1 x 10^6
RNeasy Mini Kit

(Qiagen)
3.16 ± 0.33 [3][4]

CHO-K1 1 x 10^6

Total RNA

Purification Kit

(Norgen)

1.77 ± 0.24 [3][4]

Human

Mesenchymal

Stem Cells

Not Specified
Maxwell® 16

Cell LEV RNA Kit
Not Specified [5]

Mouse Liver 10 mg TRIzol® Reagent 62 [5]

Note: Specific yield data for HeLa, HEK293, and Jurkat cells using a direct phenol-chloroform

comparison was not readily available in the searched literature. The provided data offers a

general expectation of RNA yield from mammalian cells.

Table 2: RNA Quality Assessment
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Parameter Acceptable Range Interpretation

A260/A280 Ratio 1.8 - 2.2

Indicates purity from protein

contamination. Ratios below

1.8 suggest protein

contamination.

A260/A230 Ratio > 1.8

Indicates purity from organic

contaminants like phenol,

guanidine salts, and

carbohydrates. Lower ratios

suggest contamination.

RNA Integrity Number (RIN) ≥ 7

A score from 1 (degraded) to

10 (intact). A RIN of 7 or higher

is generally recommended for

downstream applications like

NGS and microarrays. For RT-

qPCR, a RIN of >5 may be

acceptable.[6]

Table 3: Representative RNA Purity and Integrity Data

Cell Line Method
A260/A280
Ratio

A260/A230
Ratio

RIN Reference

U87-MG
GITC-T

Method
2.03 ± 0.012 2.17 ± 0.031 > 9 [7]

U87-MG
TRIzol®

Method
2.013 ± 0.041 2.11 ± 0.062 ~8 [7]

HeLa S3
GITC-T

Method
~2.0 ~2.1 High [7]

HeLa S3
TRIzol®

Method
~2.0 ~2.0 High [7]

Jurkat
TRIzol®

Reagent
Not Specified Not Specified

> 8 (good

integrity)
[8]
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Experimental Protocol: RNA Isolation from Cultured
Mammalian Cells
This protocol is designed for isolating total RNA from mammalian cells grown in monolayer or

suspension culture.

Reagents and Materials
Phenol-based lysis reagent (e.g., TRIzol®, RNAzol®)

Chloroform

Isopropanol, molecular biology grade

Ethanol (75%), prepared with RNase-free water

RNase-free water or 0.5% SDS solution

Sterile, RNase-free microcentrifuge tubes (1.5 mL)

Sterile, RNase-free pipette tips

Micropipettes

Microcentrifuge (capable of 12,000 x g and 4°C)

Vortex mixer

(Optional) Cell scraper for adherent cells

Step-by-Step Methodology
1. Cell Lysis and Homogenization

For Adherent Cells:

Aspirate the cell culture medium completely.

Add 1 mL of phenol-based lysis reagent directly to the culture dish (for a 35-60 mm dish).
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Scrape the cells using a cell scraper and pipette the lysate up and down several times to

ensure complete lysis.[9]

Transfer the lysate to a 1.5 mL microcentrifuge tube.

For Suspension Cells:

Pellet the cells by centrifugation.

Aspirate the supernatant completely.

Add 1 mL of phenol-based lysis reagent to the cell pellet (for 5-10 x 10^6 cells).

Lyse the cells by repetitive pipetting.

2. Phase Separation

Incubate the homogenate for 5 minutes at room temperature to allow for complete

dissociation of nucleoprotein complexes.[10]

Add 0.2 mL of chloroform per 1 mL of lysis reagent used.[10]

Cap the tube securely and vortex vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.[10]

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[10] The mixture will separate into

a lower red organic phase, an interphase, and an upper colorless aqueous phase containing

the RNA.

3. RNA Precipitation

Carefully transfer the upper aqueous phase to a fresh, sterile 1.5 mL microcentrifuge tube.

Be cautious not to disturb the interphase.

Add 0.5 mL of isopropanol per 1 mL of lysis reagent originally used.[10]

Mix gently by inverting the tube several times.
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Incubate at room temperature for 10 minutes.[10]

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at

the bottom of the tube.[10]

4. RNA Wash

Carefully decant the supernatant without disturbing the RNA pellet.

Add 1 mL of 75% ethanol (in RNase-free water) per 1 mL of lysis reagent used.[10]

Gently vortex or flick the tube to dislodge the pellet.

Centrifuge at 7,500 x g for 5 minutes at 4°C.[10]

Carefully decant the ethanol. A brief second wash can improve purity.

Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease

solubility.

5. RNA Solubilization

Resuspend the RNA pellet in 20-50 µL of RNase-free water or 0.5% SDS solution.

Pipette up and down gently to dissolve the RNA.

Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[10]

Store the RNA at -80°C.

Mandatory Visualizations
Experimental Workflow Diagram
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Phenol-Based RNA Isolation Workflow

Cell Lysis

Phase Separation

RNA Precipitation

RNA Wash

Final Steps

Start with Mammalian Cells

Add Phenol/Guanidine Reagent
(e.g., TRIzol)

Homogenize/Lyse Cells

Add Chloroform

Vortex Vigorously

Centrifuge (12,000 x g, 15 min, 4°C)

Separation into 3 Phases:
Aqueous (RNA)

Interphase (DNA)
Organic (Protein)

Transfer Aqueous Phase
to New Tube

Add Isopropanol

Incubate (10 min, RT)

Centrifuge (12,000 x g, 10 min, 4°C)

RNA Pellet Forms

Wash with 75% Ethanol

Centrifuge (7,500 x g, 5 min, 4°C)

Air-Dry Pellet

Resuspend in RNase-Free Water

Assess RNA Quality & Quantity
(A260/280, A260/230, RIN)

Store at -80°C

Click to download full resolution via product page

Caption: Workflow for phenol-based RNA isolation from mammalian cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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